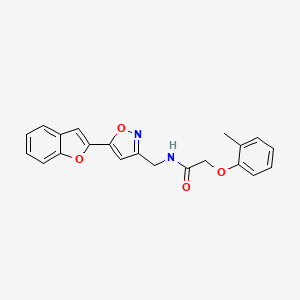

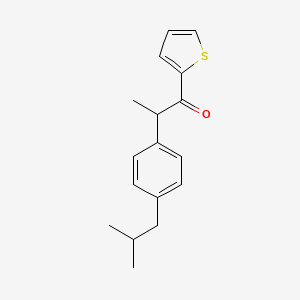

![molecular formula C19H21N3O2S2 B2484890 2-[(3-苄基-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫]-N-(丁基)乙酰胺 CAS No. 1252900-49-4](/img/structure/B2484890.png)

2-[(3-苄基-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫]-N-(丁基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves intricate chemical processes, including the formation of thioacetamide bridges and subsequent reactions to introduce various substituents onto the pyrimidine ring. For instance, the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates involves key intermediates converted through Ullmann reactions and coupling processes to achieve potent dual inhibitors (Gangjee et al., 2008).

Molecular Structure Analysis

Molecular structure analyses of thieno[3,2-d]pyrimidin derivatives reveal configurations conducive to forming hydrogen bonds and achieving a folded conformation. This aspect is critical for their interaction with biological targets. For example, the crystal structures of related compounds show a folded conformation about the methylene C atom of the thioacetamide bridge, with pyrimidine rings inclined to the benzene rings, stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-d]pyrimidin derivatives are diverse, including bromination, nitration, and alkylation, which modify their chemical properties significantly. These reactions facilitate the synthesis of compounds with varied therapeutic potentials. Intramolecular cyclization reactions have also been studied, leading to the formation of compounds with unique sulfanyl and pyridin-2(1H)-ones structures (Savchenko et al., 2020).

科学研究应用

合成和结构分析

- 已合成与“2-[(3-苄基-4-氧代-3,4-二氢噻吩[3,2-d]嘧啶-2-基)硫基]-N-(丁基)乙酰胺”结构相关的化合物,展示了噻吩[3,2-d]嘧啶衍生物的多样性和复杂性。这些化合物的晶体结构显示出折叠构象,强调了嘧啶和苯环倾斜角对它们的结构特征的影响 (Subasri et al., 2017)。

抗癌和酶抑制应用

某些衍生物,如经典和非经典的2-氨基-4-氧代-5-芳基硫代-6-甲基噻吩[2,3-d]嘧啶抗叶酸类化合物,展示出对胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的强效双重抑制活性,突显了它们作为抗肿瘤药物的潜力 (Gangjee et al., 2008)。

对2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑啉-2-基亚甲基)乙酰胺衍生物的研究已经确定了对白血病细胞系具有显著选择性细胞毒作用的化合物,展示了这些结构在癌症治疗中的治疗潜力 (Horishny et al., 2021)。

属性

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-butan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-3-13(2)20-16(23)12-26-19-21-15-9-10-25-17(15)18(24)22(19)11-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSKDNEGOCCQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

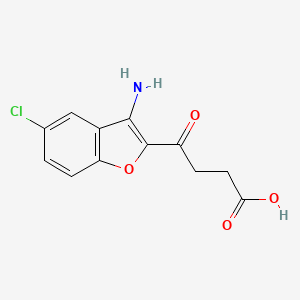

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)

![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)

![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)